BenchChemオンラインストアへようこそ!

1-Cyclohexyl-3-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)urea

Lipophilicity Physicochemical property prediction Drug design

1-Cyclohexyl-3-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)urea (CAS 898406-85-4) is a fully synthetic sulfonylpiperidine urea derivative with molecular formula C₂₁H₃₂FN₃O₃S and a molecular weight of 425.56 Da. The compound incorporates a 4-fluoro-3-methylphenylsulfonyl group appended to a piperidine ring, an ethyl linker, and a terminal N-cyclohexylurea moiety.

Molecular Formula C21H32FN3O3S
Molecular Weight 425.56
CAS No. 898406-85-4
Cat. No. B2658598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclohexyl-3-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)urea
CAS898406-85-4
Molecular FormulaC21H32FN3O3S
Molecular Weight425.56
Structural Identifiers
SMILESCC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2CCNC(=O)NC3CCCCC3)F
InChIInChI=1S/C21H32FN3O3S/c1-16-15-19(10-11-20(16)22)29(27,28)25-14-6-5-9-18(25)12-13-23-21(26)24-17-7-3-2-4-8-17/h10-11,15,17-18H,2-9,12-14H2,1H3,(H2,23,24,26)
InChIKeySKZBISLPMBRSLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Cyclohexyl-3-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)urea (CAS 898406-85-4): Procurement-Relevant Structural and Physicochemical Baseline


1-Cyclohexyl-3-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)urea (CAS 898406-85-4) is a fully synthetic sulfonylpiperidine urea derivative with molecular formula C₂₁H₃₂FN₃O₃S and a molecular weight of 425.56 Da . The compound incorporates a 4-fluoro-3-methylphenylsulfonyl group appended to a piperidine ring, an ethyl linker, and a terminal N-cyclohexylurea moiety. It belongs to a broader chemotype of piperidine-based sulfonylureas that have been explored as scaffolds for antibacterial thymidylate kinase (TMK) inhibitors, opioid receptor ligands, and hypoglycemic agents [1][2]. However, the specific compound identified by CAS 898406-85-4 is predominantly cataloged by chemical vendors as a research-grade building block, and published primary research articles or patents containing quantitative biological or pharmacological data for this precise structure were not identified in the present evidence search.

Why 1-Cyclohexyl-3-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)urea Cannot Be Assumed Interchangeable with In-Class Analogs


Within the sulfonylpiperidine urea chemical space, even minor structural perturbations—such as the position of the methyl substituent on the phenyl ring (2-methyl vs. 3-methyl) or the nature of the terminal urea N-substituent (cyclohexyl vs. tert-butyl vs. phenyl)—can profoundly alter physicochemical properties, target binding, metabolic stability, and selectivity [1]. The 4-fluoro-3-methylphenylsulfonyl motif present in CAS 898406-85-4 is a precise pharmacophoric element that has been incorporated into multiple distinct biological probe series, including TMK inhibitors and opioid receptor ligands, where regioisomeric or N-substituent variants frequently exhibit divergent activity profiles [1][2]. Consequently, generic substitution with the closest commercially available analog—whether the 2-methyl regioisomer (CAS 898461-50-2) or the tert-butyl congener (CAS 898460-83-8)—without empirical validation risks introducing uncontrolled variables in potency, selectivity, solubility, and off-target liability. The quantitative evidence below, though limited by the scarcity of published direct comparisons for this exact compound, delineates the measurable differentiation parameters that support informed procurement decisions.

Quantitative Differentiation of 1-Cyclohexyl-3-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)urea (CAS 898406-85-4) from Its Closest Structural Analogs


Predicted Lipophilicity (LogP/LogD) Differentiates the N-Cyclohexyl Urea from the N-tert-Butyl Analog

The target compound's predicted partition coefficient (ACD/LogP = 4.29) is substantially higher than that of its closest commercially available N-substituent analog, 1-(tert-butyl)-3-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)urea (CAS 898460-83-8; predicted ACD/LogP approximately 3.0–3.2). This difference of approximately 1.0–1.3 log units translates to roughly an order-of-magnitude higher lipophilicity for the cyclohexyl derivative, directly affecting membrane permeability, plasma protein binding, and metabolic clearance potential . The increased lipophilicity of CAS 898406-85-4 also correlates with a higher predicted bioconcentration factor (ACD/BCF = 1102 at pH 7.4) and reduced aqueous solubility (estimated 0.14 mg/L via Log Kow method) .

Lipophilicity Physicochemical property prediction Drug design

Positional Methyl Isomerism (3-Methyl vs. 2-Methyl) Alters Predicted Molecular Shape and Electrostatic Potential

CAS 898406-85-4 bears the 4-fluoro-3-methylphenylsulfonyl regioisomer, whereas the commercially available positional isomer CAS 898461-50-2 bears the 4-fluoro-2-methylphenylsulfonyl group. Although the molecular formula and molecular weight (425.56 Da) are identical, the shift of the methyl group from the meta (3-position) to the ortho (2-position) relative to the sulfonyl attachment point alters the steric environment around the sulfonamide linkage and the spatial orientation of the fluorophenyl ring . In the related sulfonylpiperidine TMK inhibitor series, regioisomeric variations on the phenylsulfonyl group have been shown to modulate hydrogen-bonding interactions with Arg48 in the S. aureus TMK active site and to affect antibacterial minimum inhibitory concentrations (MICs), underscoring that even single-atom positional changes are not silent [1].

Regioisomerism Molecular recognition Structure-activity relationship

Hydrogen-Bond Donor/Acceptor Count and Topological Polar Surface Area Govern Permeability Potential Relative to De-Sulfonyl Piperidine Ureas

CAS 898406-85-4 possesses 2 hydrogen-bond donors (urea NH groups) and 6 hydrogen-bond acceptors, yielding a topological polar surface area (TPSA) of 87 Ų . In comparison, closely related des-sulfonyl 3-substituted piperidine ureas (e.g., those disclosed in US Patent Application 20030114436) typically exhibit lower TPSA values (estimated 50–70 Ų) and differ in H-bond acceptor count, which can affect blood-brain barrier penetration and oral absorption potential [1]. The sulfonyl group contributes both polarity and conformational constraint, features that have been exploited in the sulfonylpiperidine TMK inhibitor series to achieve specific hydrogen-bond networks with Arg48 while maintaining suitable logD for antibacterial activity [2].

Drug-likeness Permeability Physicochemical profiling

Evidence-Based Application Scenarios for 1-Cyclohexyl-3-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)urea (CAS 898406-85-4)


Antibacterial Lead Optimization Leveraging the 4-Fluoro-3-methylphenylsulfonyl Pharmacophore

Structure-guided design of Gram-positive thymidylate kinase (TMK) inhibitors has established that the sulfonylpiperidine scaffold, when appropriately substituted, can form key hydrogen bonds with Arg48 in the S. aureus TMK active site [1]. CAS 898406-85-4, with its 4-fluoro-3-methylphenylsulfonyl motif and cyclohexylurea terminus, provides a scaffold that matches the core pharmacophoric requirements identified in this validated antibacterial target series. The compound's predicted LogD of 4.31 positions it in a lipophilicity range that may balance enzyme affinity with bacterial cell penetration, a property critical for achieving low MIC values in whole-cell assays [1].

Opioid Receptor Ligand Screening Panels Requiring Defined Sulfonylpiperidine Urea Chemotypes

The 3-substituted piperidine urea chemotype, encompassing sulfonyl variants, has been patented as a privileged scaffold for opioid receptor and G-protein-coupled receptor (GPCR) ligand discovery [2]. CAS 898406-85-4, as a specific exemplar of the sulfonylpiperidine urea subclass, can serve as a reference probe in receptor binding assays (μ, κ, δ opioid subtypes) where the N-cyclohexyl group and the precise 4-fluoro-3-methylphenylsulfonyl substitution pattern may confer selectivity profiles distinct from N-phenyl or N-tert-butyl congeners [2].

Physicochemical Comparator Studies: Cyclohexyl vs. tert-Butyl Urea Derivatives in Permeability and Metabolic Stability Assays

The predicted ~10-fold lipophilicity difference between CAS 898406-85-4 (ACD/LogP 4.29) and its tert-butyl analog (CAS 898460-83-8, estimated ACD/LogP ~3.0–3.2) provides a defined chemical probe pair for investigating the impact of N-alkylurea lipophilicity on passive membrane permeability (e.g., PAMPA or Caco-2 assays), microsomal metabolic stability, and plasma protein binding . Such head-to-head comparisons can inform lead optimization campaigns where the cyclohexyl group is being evaluated as a lipophilic anchor versus the smaller, less lipophilic tert-butyl moiety .

Quote Request

Request a Quote for 1-Cyclohexyl-3-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.